メラノタン I

概要

説明

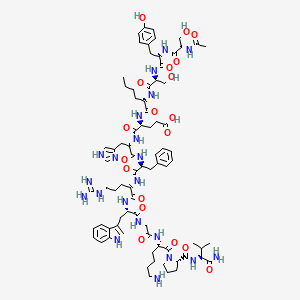

アファメラノチドは、合成トリデカペプチドであり、α-メラノサイト刺激ホルモン(α-MSH)の構造類似体です。主にメラノコルチン受容体アゴニストとしての役割を果たし、メラノコルチン-1受容体(MC1R)に主に結合します。 この化合物は、Scenesseというブランド名で販売されており、赤血球性プロトポルフィリン症の患者における光毒性を予防し、光曝露による痛みを軽減するために使用されます .

科学的研究の応用

Afamelanotide has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: Afamelanotide is used to study the role of melanocortin receptors in various biological processes, including pigmentation and inflammation.

Medicine: The compound is used in clinical research for the treatment of conditions such as erythropoietic protoporphyria, polymorphic light eruption, and vitiligo. .

作用機序

アファメラノチドは、メラノサイトのメラノコルチン-1受容体(MC1R)に結合することによりその効果を発揮し、光保護色素であるユーメラニンの生成を刺激します。この結合は、メラニン合成を増加させ、DNA修復プロセスを強化し、炎症を調節します。 この化合物のMC1Rへの結合は、天然のα-MSHよりも長く続き、持続的な効果をもたらします .

生化学分析

Biochemical Properties

Melanotan I plays a significant role in biochemical reactions by interacting with melanocortin receptors, particularly melanocortin receptor 1. This interaction stimulates the production of melanin in melanocytes. Melanotan I binds to melanocortin receptor 1, which is a G protein-coupled receptor, and activates the adenylate cyclase pathway. This activation leads to an increase in cyclic adenosine monophosphate levels, which in turn stimulates the production of melanin. Additionally, Melanotan I can interact with other melanocortin receptors, such as melanocortin receptor 3, melanocortin receptor 4, and melanocortin receptor 5, although its primary action is on melanocortin receptor 1 .

Cellular Effects

Melanotan I affects various types of cells and cellular processes. In melanocytes, it promotes melanin production, leading to skin tanning. This compound also influences cell signaling pathways by activating the adenylate cyclase pathway, which increases cyclic adenosine monophosphate levels. This activation can affect gene expression and cellular metabolism. Melanotan I has been shown to have effects on other cell types as well, including keratinocytes and fibroblasts, where it can modulate cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of Melanotan I involves its binding to melanocortin receptors, particularly melanocortin receptor 1. Upon binding, Melanotan I activates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate levels. This increase in cyclic adenosine monophosphate activates protein kinase A, which then phosphorylates various target proteins, leading to changes in gene expression and cellular function. Melanotan I can also interact with other melanocortin receptors, leading to additional effects on cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Melanotan I can change over time. The stability and degradation of Melanotan I can affect its long-term effects on cellular function. Studies have shown that Melanotan I can be stable for extended periods under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have also shown that Melanotan I can have sustained effects on melanin production and cellular function, although the extent of these effects can vary depending on the conditions of the study .

Dosage Effects in Animal Models

The effects of Melanotan I can vary with different dosages in animal models. At low doses, Melanotan I can stimulate melanin production without causing significant adverse effects. At higher doses, Melanotan I can cause toxic effects, including nausea, vomiting, and changes in blood pressure. Studies have shown that there is a threshold dose at which Melanotan I can produce its desired effects without causing significant adverse effects. Exceeding this threshold can lead to toxicity and other adverse effects .

Metabolic Pathways

Melanotan I is involved in various metabolic pathways, including those related to melanin production. It interacts with enzymes such as tyrosinase, which is involved in the synthesis of melanin. Melanotan I can also affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in melanin synthesis. Additionally, Melanotan I can interact with cofactors such as cyclic adenosine monophosphate, which plays a role in its activation of the adenylate cyclase pathway .

Transport and Distribution

Melanotan I is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, Melanotan I can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its effects. The distribution of Melanotan I within tissues can also affect its localization and accumulation, leading to variations in its effectiveness .

Subcellular Localization

The subcellular localization of Melanotan I can affect its activity and function. Melanotan I can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, Melanotan I can localize to the cytoplasm, where it can interact with melanocortin receptors and activate the adenylate cyclase pathway. Additionally, Melanotan I can localize to the nucleus, where it can affect gene expression and cellular function .

準備方法

アファメラノチドは、固相ペプチド合成(SPPS)によって合成されます。SPPSは、ペプチドの製造に一般的に使用される方法です。合成には、固体樹脂に固定された増殖中のペプチド鎖に保護されたアミノ酸を順次添加することが含まれます。反応条件には通常、ペプチド結合形成を促進するために、N,N'-ジイソプロピルカルボジイミド(DIC)やヒドロキシベンゾトリアゾール(HOBt)などのカップリング試薬の使用が含まれます。 ペプチド鎖の組み立て後、化合物は樹脂から切り離され、脱保護されて最終生成物が得られます .

化学反応の分析

アファメラノチドは、以下の化学反応など、さまざまな化学反応を起こします。

酸化: この反応は、ペプチド鎖のメチオニン残基で起こり、メチオニンスルホキシドの生成につながります。

還元: 還元反応は、メチオニン残基の酸化を逆転させることができます。

置換: ペプチド鎖のアミノ酸残基は、置換されて異なる特性を持つ類似体を生成することができます。

加水分解: アファメラノチドのペプチド結合は、酸性または塩基性条件下で加水分解され、ペプチド鎖の分解につながります。

これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素など)による酸化と、還元剤(ジチオトレイトール(DTT)など)による還元があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

アファメラノチドは、幅広い科学研究への応用があります。

類似化合物との比較

アファメラノチドは、高い安定性とMC1Rへの長期的な結合のために、メラノコルチン受容体アゴニストの中でユニークな存在です。類似の化合物には、以下が含まれます。

α-メラノサイト刺激ホルモン(α-MSH): アファメラノチドのベースとなっている天然ホルモン。アファメラノチドと比較して、半減期が短く、安定性が低い。

アファメラノチドのユニークさは、その強化された安定性、長期的な受容体結合、および特定の治療用途、特に赤血球性プロトポルフィリン症の治療におけるユニークさです .

生物活性

Melanotan I, also known as afamelanotide, is a synthetic analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (α-MSH). It primarily targets the melanocortin-1 receptor (MC1R) on skin cells, stimulating melanin production and leading to increased skin pigmentation. This article explores the biological activity of Melanotan I, including its pharmacokinetics, efficacy in tanning, potential therapeutic uses, and associated side effects.

Pharmacokinetics

Administration Routes and Bioavailability

A comparative pharmacokinetic study demonstrated that Melanotan I can be administered through various routes: intravenous (IV), oral (PO), and subcutaneous (SC). The findings indicated that:

- Subcutaneous Administration : This route showed complete bioavailability, with plasma half-lives ranging from 0.07 to 0.79 hours during the absorption phase and from 0.8 to 1.7 hours during the beta-phase.

- Intravenous Administration : Effective but less practical for daily use.

- Oral Administration : No detectable drug levels were observed, suggesting poor absorption through this route.

Table 1 summarizes the pharmacokinetic parameters observed in the study:

| Administration Route | Bioavailability | Absorption Half-life (h) | Beta-phase Half-life (h) |

|---|---|---|---|

| Intravenous | Moderate | - | - |

| Oral | None | - | - |

| Subcutaneous | Complete | 0.07 - 0.79 | 0.8 - 1.7 |

Efficacy in Tanning

Melanotan I has been shown to induce tanning effectively in human subjects with Fitzpatrick skin types III-IV. In a study involving volunteers, significant tanning was observed on the forehead, arms, and neck after administration. The tanning effect peaked one week post-administration and persisted for up to three weeks after completing a ten-dose regimen .

Melanotan I acts by binding to MC1R on melanocytes, leading to increased eumelanin synthesis in response to UV exposure. This mechanism not only enhances skin pigmentation but also provides a protective effect against UV radiation, potentially reducing the risk of skin cancer .

Therapeutic Uses

Beyond cosmetic applications, Melanotan I has been investigated for its potential therapeutic benefits:

- Erythropoietic Protoporphyria : Approved in Europe and Australia for treating this condition.

- Skin Cancer Prevention : By enhancing melanin production and providing a natural barrier against UV damage.

Side Effects

While generally well-tolerated, some side effects have been reported:

- Gastrointestinal Upset : Occasional mild gastrointestinal disturbances.

- Facial Flushing : Temporary flushing observed in some subjects.

- Priapism : A serious side effect noted in case studies, where prolonged erections occurred following self-administration of Melanotan I .

Case Studies

Several case studies highlight both the efficacy and risks associated with Melanotan I usage:

- Case Study on Priapism : A man experienced severe priapism after injecting Melanotan I. Despite treatment, he reported persistent erectile dysfunction at a four-week follow-up .

- Tanning Efficacy : A clinical trial documented significant tanning responses in participants over multiple dosing regimens, supporting its use as an effective tanning agent .

特性

IUPAC Name |

4-[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoylamino]-5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H111N21O19/c1-5-6-19-52(91-75(116)61(41-101)97-72(113)57(34-46-24-26-49(103)27-25-46)94-74(115)60(40-100)88-44(4)102)68(109)92-54(28-29-64(105)106)70(111)96-59(36-48-38-83-42-87-48)73(114)93-56(33-45-16-8-7-9-17-45)71(112)90-53(22-14-31-84-78(81)82)69(110)95-58(35-47-37-85-51-20-11-10-18-50(47)51)67(108)86-39-63(104)89-55(21-12-13-30-79)77(118)99-32-15-23-62(99)76(117)98-65(43(2)3)66(80)107/h7-11,16-18,20,24-27,37-38,42-43,52-62,65,85,100-101,103H,5-6,12-15,19,21-23,28-36,39-41,79H2,1-4H3,(H2,80,107)(H,83,87)(H,86,108)(H,88,102)(H,89,104)(H,90,112)(H,91,116)(H,92,109)(H,93,114)(H,94,115)(H,95,110)(H,96,111)(H,97,113)(H,98,117)(H,105,106)(H4,81,82,84) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHFGYDRQSXQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H111N21O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1646.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of Melanotan-I and how does it exert its effects?

A: Melanotan-I primarily targets the Melanocortin 1 Receptor (MC1R), a G protein-coupled receptor found on melanocytes (pigment-producing cells in the skin) [, , , ]. Binding to MC1R activates intracellular signaling cascades, leading to increased production of eumelanin, the darker, more photoprotective type of melanin [, ].

Q2: What are the downstream effects of Melanotan-I binding to MC1R?

A: Melanotan-I binding to MC1R stimulates melanogenesis, the process of melanin production [, ]. This leads to increased pigmentation or "tanning" of the skin, even in the absence of UV exposure [, , , , ]. Additionally, Melanotan-I has been shown to reduce sunburn cell formation, indicating a photoprotective effect [].

Q3: What is the molecular formula and weight of Melanotan-I?

A: Melanotan-I, also known as [Nle4-D-Phe7]-α-melanocyte-stimulating hormone, has the molecular formula C50H69N15O9 and a molecular weight of 1024.2 g/mol [, ].

Q4: Are there specific considerations for the formulation and storage of Melanotan-I?

A: Research has focused on developing controlled-release formulations of Melanotan-I to improve its therapeutic profile. Studies have explored the use of poloxamer 407, a thermo-reversible gel, to achieve controlled release []. Additionally, poly (d,l-lactide-co-glycolide) (PLGA) based implants have been investigated as potential long-term delivery systems [, ].

Q5: Does Melanotan-I possess any catalytic properties?

A5: Melanotan-I is not known to possess catalytic properties. It functions as a peptide agonist, binding to and activating its target receptor to elicit a biological response.

Q6: Have computational methods been used to study Melanotan-I?

A: While specific computational studies on Melanotan-I are limited in the provided literature, research on other melanocortin receptor agonists suggests that techniques like QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structure and activity within this class of compounds [].

Q7: How does the structure of Melanotan-I contribute to its potency and selectivity?

A: Melanotan-I is a synthetic analogue of the naturally occurring α-melanocyte-stimulating hormone (α-MSH) [, , , , ]. Modifications in its structure, including the substitution of methionine with norleucine at position 4 and phenylalanine with D-phenylalanine at position 7, contribute to its increased potency and prolonged half-life compared to α-MSH [, , , , ].

Q8: What are the challenges in formulating Melanotan-I for clinical use?

A: Research has focused on overcoming challenges associated with Melanotan-I's stability and delivery. Studies explored controlled-release systems using polymers like PLGA to ensure a sustained and controlled release of the peptide, potentially improving its therapeutic efficacy and reducing the frequency of administration [, , ].

Q9: What is the half-life of Melanotan-I?

A: Following subcutaneous administration, the half-life of Melanotan-I ranges from 0.8 to 1.7 hours for the elimination phase [].

Q10: Has Melanotan-I been investigated in clinical trials?

A: Melanotan-I has been investigated in clinical trials for its potential in treating various skin conditions and as a photoprotective agent [, , , , , , ].

Q11: What are the potential applications of Melanotan-I based on its in vitro and in vivo effects?

A: Preclinical studies have shown that Melanotan-I can increase skin pigmentation and provide photoprotection [, , , , ]. Ongoing research is evaluating its potential for treating various skin conditions, including erythropoietic protoporphyria (EPP), polymorphous light eruption (PMLE), and vitiligo [, , , , ].

Q12: Is there evidence of resistance developing to Melanotan-I's effects?

A12: Information regarding resistance mechanisms to Melanotan-I is limited in the provided research.

Q13: What are the known side effects of Melanotan-I?

A: While generally well-tolerated in clinical trials, Melanotan-I has been associated with some side effects, including nausea, facial flushing, and gastrointestinal upset [, ].

Q14: Are there any biomarkers that can predict the efficacy or response to Melanotan-I treatment?

A: While specific biomarkers for Melanotan-I efficacy are not extensively discussed in the provided research, monitoring changes in skin pigmentation using techniques like reflectometry serves as a direct indicator of the drug's effect [, , ].

Q15: What analytical methods are used to quantify Melanotan-I in biological samples?

A: Researchers utilize high-performance liquid chromatography (HPLC) to quantify Melanotan-I levels in biological samples, ensuring accurate measurement of its concentration for pharmacokinetic and pharmacodynamic studies [].

Q16: Is there information available on the environmental impact of Melanotan-I?

A16: The provided research primarily focuses on the pharmacological and clinical aspects of Melanotan-I. Data regarding its environmental impact or degradation pathways are not discussed.

Q17: How do the solubility characteristics of Melanotan-I affect its formulation and bioavailability?

A: While specific data on Melanotan-I's solubility are not extensively discussed in the provided literature, research highlights the importance of controlled-release formulations, like those using PLGA, to overcome challenges associated with solubility and ensure sustained drug release for optimal therapeutic effect [, , ].

Q18: What is the importance of validating analytical methods for Melanotan-I?

A: Validating analytical methods, such as those using HPLC for quantifying Melanotan-I, is crucial for ensuring the accuracy, precision, and reliability of measurements in biological samples []. This rigorous validation process ensures the quality and integrity of data generated in preclinical and clinical studies.

Q19: What quality control measures are important during the development and production of Melanotan-I?

A19: Stringent quality control measures are essential throughout the development and production of Melanotan-I to guarantee its purity, potency, and safety. These measures may include rigorous analytical testing, adherence to Good Manufacturing Practices (GMP), and stability studies to ensure consistent product quality.

Q20: Does Melanotan-I induce any immune responses?

A20: The provided literature does not delve into specific details regarding the immunogenicity of Melanotan-I.

Q21: Are there any known interactions between Melanotan-I and drug transporters?

A21: The available research does not provide information regarding interactions between Melanotan-I and drug transporters.

Q22: Does Melanotan-I affect the activity of drug-metabolizing enzymes?

A22: The provided literature primarily focuses on the pharmacological effects of Melanotan-I. Information regarding its potential to induce or inhibit drug-metabolizing enzymes is not discussed.

Q23: What is known about the biocompatibility and biodegradability of Melanotan-I and its delivery systems?

A: Research has explored biodegradable polymers like PLGA for developing controlled-release Melanotan-I formulations [, , ]. The use of such biocompatible and biodegradable materials aims to minimize potential adverse effects and ensure safe elimination from the body after the drug is released.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。